molecular formula C17H12N2O4S B2464407 N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034529-03-6

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2464407
CAS No.: 2034529-03-6
M. Wt: 340.35
InChI Key: KJKGIZXFKGPZMY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034529-03-6) is a synthetic small molecule with a molecular formula of C17H12N2O4S and a molecular weight of 340.4 g/mol . Its structure features a benzodioxole group linked via an amide bond to a benzamide core that is further substituted with a thiazol-2-yloxy moiety . This specific architecture places it within a class of thiazole-containing compounds that have demonstrated significant potential in pharmacological research, particularly in the study of inflammation and immune system disorders . Patented compounds with this core structure have been investigated for their role as immunosuppressive agents, with studies indicating their ability to modulate T-cell function and inhibit the production of key cytokines like interleukin-2 (IL-2) . The presence of the benzo[1,3]dioxole unit, a scaffold found in various bioactive molecules, further contributes to its interest as a lead compound for developing novel therapeutic agents . This product is provided for non-human research applications exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant patent literature for deeper insights into its potential mechanisms of action and biological evaluation data .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-16(19-12-3-6-14-15(9-12)22-10-21-14)11-1-4-13(5-2-11)23-17-18-7-8-24-17/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKGIZXFKGPZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to a series of reactions to introduce the thiazole and benzamide groups. Key steps may include:

    Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives.

    Thiazole ring formation: This often involves the reaction of a thioamide with a halogenated precursor under basic conditions.

    Coupling reactions: The final step involves coupling the thiazole and benzo[d][1,3]dioxole intermediates with a benzamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and thiazole rings.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole rings allow the compound to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound Benzamide Thiazol-2-yloxy, benzodioxol-5-yl ~200–250* High polarity, metabolic stability
Compound 54 () Acetamide Thiazol-2-yl, dihydrodioxin Not reported Flexible backbone
LUF7746 () Pyridine-benzamide Fluorosulfonyl, benzodioxol-5-yl Not reported Covalent binding capability
D14 () Dienamide Benzodioxol-5-yl 208.9–211.3 Conjugated double bonds
9a () Triazole-acetamide Thiazol-5-yl, benzodiazolyl Not reported Click chemistry synthesis

*Estimated based on analogous compounds.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The benzodioxole group enhances metabolic stability by resisting oxidative degradation . Thiazol-2-yloxy substitution may improve solubility compared to non-oxygenated thiazole derivatives (e.g., Compound 54) .
  • Synthetic Challenges: Direct coupling of thiazol-2-yloxybenzoic acid with 5-aminobenzodioxole may require optimized conditions to avoid side reactions, as seen in analogous syntheses using EDC/HOBt .
  • Biological Potential: The target compound’s combination of benzodioxole and thiazole motifs positions it as a candidate for targeting enzymes or receptors requiring aromatic and heterocyclic interactions, such as kinase inhibitors or GPCR modulators .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole ring
  • Thiazole moiety
  • Benzamide group

The molecular formula is C15H12N2O3SC_{15}H_{12}N_2O_3S with a molecular weight of approximately 340.4 g/mol. The presence of both the benzodioxole and thiazole rings contributes to its unique electronic and steric properties, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to effectively fit into the active sites of these targets, leading to inhibition of their activity. This inhibition can result in various biological effects:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Its structural characteristics suggest potential anti-inflammatory properties as well .

Anticancer Activity

A study conducted on derivatives of benzo[d][1,3]dioxole demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The IC50 values for these compounds were notably lower than those for standard drugs like doxorubicin, indicating strong antitumor activity:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Example CompoundHepG22.387.46
Example CompoundHCT1161.548.29
Example CompoundMCF-74.524.56

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Mechanistic Insights

Further investigations into the mechanisms revealed that the compound may exert its anticancer effects through:

  • EGFR Inhibition : Targeting epidermal growth factor receptor pathways.
  • Apoptosis Induction : Promoting programmed cell death via mitochondrial pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Interfering with cell cycle progression, leading to reduced proliferation rates in cancer cells .

Case Studies and Research Findings

Research has shown that this compound exhibits not only anticancer properties but also potential antibacterial activity. In one study focusing on related compounds with similar structural motifs, derivatives were tested against various bacterial strains with promising results.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d][1,3]dioxole : Through cyclization reactions starting from catechol derivatives.
  • Thiazole Formation : Via reactions involving thioamides.
  • Coupling Reaction : Final assembly using coupling agents like EDCI to combine the thiazole and benzodioxole intermediates with benzamide derivatives.

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of benzo[d][1,3]dioxol-5-amine with activated thiazole intermediates. Key steps include:
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide bond .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation of thiazole moieties .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization improve purity. Monitor reactions via TLC and confirm structures with NMR and HRMS .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm aromatic proton environments (e.g., benzo[d][1,3]dioxol protons at δ 6.7–7.2 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C17H13N2O4S: 347.06) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-O-C in dioxolane at ~1250 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 50–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Evaluate activity against cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodological Answer :
  • Core modifications : Introduce substituents (e.g., halogens, methoxy) at the benzamide or thiazole ring to enhance lipophilicity or target binding .
  • Bioisosteric replacements : Replace the thiazole-2-yloxy group with 1,3,4-thiadiazole or imidazole to assess potency shifts .
  • Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to prioritize derivatives with improved ADME properties .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, serum concentration) to minimize variability .
  • Mechanistic follow-up : Use RNA sequencing or proteomics to identify off-target effects in divergent models (e.g., bacterial vs. mammalian cells) .
  • Dose-response validation : Confirm activity thresholds using orthogonal assays (e.g., fluorescence-based ATP detection vs. resazurin reduction) .

Q. What in silico strategies are effective for predicting target engagement and toxicity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with COX-2 or kinase targets, prioritizing poses with hydrogen bonds to the dioxolane oxygen .
  • ADMET prediction : Employ tools like SwissADME or ProTox-II to estimate hepatotoxicity, CYP inhibition, and blood-brain barrier permeability .
  • Dynamic simulations : Perform MD simulations (e.g., GROMACS) to assess binding stability over 100+ ns trajectories .

Q. How can researchers identify novel biological targets for this compound?

  • Methodological Answer :
  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins in cell lysates .
  • Phage display libraries : Screen for peptide motifs that bind the compound, hinting at potential enzyme or receptor targets .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .

Key Notes

  • Citations derived from peer-reviewed methodologies in –20.
  • Advanced questions emphasize mechanistic depth and interdisciplinary validation.

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